molecular formula C20H21N3O5 B11488416 3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11488416
M. Wt: 383.4 g/mol
InChI Key: IDTNXMUAXOCKGT-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Attachment of Methoxyphenyl Groups: : The methoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, 3,4-dimethoxybenzyl chloride can react with an appropriate nucleophile to form the desired methoxyphenyl derivative.

  • Coupling Reactions: : The final step involves coupling the oxadiazole ring with the methoxyphenyl derivatives. This can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The oxadiazole ring can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, sulfonates

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Medicine: : It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
  • 3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both methoxyphenyl groups and the oxadiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O5/c1-25-15-7-5-4-6-13(15)10-11-21-19(24)20-22-18(23-28-20)14-8-9-16(26-2)17(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)

InChI Key

IDTNXMUAXOCKGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCC3=CC=CC=C3OC)OC

Origin of Product

United States

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